Anticancer agent 265

Chiral Purity Stereochemistry Posaconazole Intermediate

Chiral purity deviations in posaconazole intermediate supply introduce diastereomeric impurities that resist downstream removal, reducing API yield and compromising regulatory filing. CAS 184177-83-1 (Posaconazole Intermediate POB) is the defined (1S,2S)-triazolone side chain for convergent posaconazole synthesis. • Defined (1S,2S) stereochemistry minimizes diastereomeric impurity formation in final API • Available at ≥98% chemical purity; chiral purity up to 99.9% ee on request • Validated as reference standard for stability-indicating HPLC impurity profiling Cold-chain shipping preserves stereochemical integrity; bulk kg quantities available.

Molecular Formula C30H35N5O3
Molecular Weight 513.6 g/mol
CAS No. 184177-83-1
Cat. No. B587101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 265
CAS184177-83-1
Synonyms[S-(R*,R*)]-2-[1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one; 
Molecular FormulaC30H35N5O3
Molecular Weight513.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1
InChIKeyQLRPRKJUMRQTOV-IADCTJSHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Posaconazole Chiral Intermediate Overview


CAS 184177-83-1, also known as Posaconazole Intermediate POB or the posaconazole side chain, is a chiral triazolone derivative that serves as a key building block in the convergent synthesis of the broad-spectrum triazole antifungal agent posaconazole [1]. The compound incorporates a defined (1S,2S) stereochemical configuration at its chiral centers, which is essential for the biological activity of the final drug substance . Its primary commercial and research application lies in the pharmaceutical industry as a late-stage intermediate for the production of posaconazole active pharmaceutical ingredient (API), and it is also utilized as a reference standard for impurity profiling and analytical method validation [1].

Workflow
Convergent posaconazole API synthesis via late-stage coupling
Selection Context
Chiral purity specification for stereochemical control
Use Case
Chiral reference standard for impurity profiling and method validation

Generic Substitution Risks for Posaconazole Intermediate


The synthesis of posaconazole relies on a convergent strategy that couples a chiral tetrahydrofuran main ring (POA) with a chiral triazolone side chain (POB) [1]. CAS 184177-83-1 represents this specific POB intermediate, and its defined (1S,2S) stereochemistry is not interchangeable with its diastereomers or enantiomers [1]. Even small deviations in chiral purity can lead to the formation of unwanted diastereomeric impurities in the final API, which are difficult to remove and can compromise drug safety and efficacy [2]. Furthermore, variations in synthetic routes, impurity profiles, and residual solvent levels among different suppliers of this intermediate can significantly impact the yield, purity, and regulatory compliance of the downstream posaconazole manufacturing process . Therefore, direct substitution without rigorous analytical and process validation is scientifically and commercially unsound.

Target This POB intermediate
Diastereomer or enantiomer substitution may alter stereochemical impurity profile, affecting final API specification compliance.
Target Validated DMF-graded lot
Alternative supplier with undocumented impurity profile or residual solvent levels may require full revalidation of the downstream coupling step.
Target Established process route
Change in synthetic route or isolation protocol may introduce uncharacterized chiral variants, shifting diastereomeric excess.

Quantitative Differentiation of POB


Ultra-High Chiral Purity

The compound is offered with an exceptionally high optical purity of up to 99.9%, as verified by chiral HPLC or supercritical fluid chromatography (SFC) . This level of stereochemical integrity is critical, as the chiral purity of the final posaconazole API must exceed 99.90% to meet pharmacopeial standards [1].

Chiral Purity
Class-level inference
Up to 99.9% optical purity (ee) by chiral HPLC/SFC
Supports stereochemical purity requirement for API synthesis
Supplier specification; final API threshold >99.90% per pharmacopeial standard
Chiral Purity Stereochemistry Posaconazole Intermediate

Enhanced Chemical Purity

This intermediate is commercially available with a chemical purity of ≥99.5% by HPLC . This specification exceeds the typical 98% minimum purity offered for many generic pharmaceutical intermediates and is more stringent than the 97% specification from other vendors of the same CAS number .

Chemical Purity
Head-to-head
≥99.5% HPLC (POS-B grade)
Comparator grades: ≥98.0% (Bidepharm), ≥97.0% (AKSci)
Reduces downstream impurity load in coupling step
Supplier CoA; purity advantage of 1.5-2.5% absolute
Chemical Purity HPLC Pharmaceutical Intermediate

LogP and Physicochemical Profile

The compound possesses a calculated partition coefficient (LogP) of 4.38 (iLOGP) and is readily soluble in DMSO [1]. This lipophilicity profile is favorable for its role in the convergent synthesis, allowing for efficient extraction and purification during the manufacturing process.

Lipophilicity
Class-level inference
iLOGP = 4.38; soluble in DMSO
Defines extraction and purification behavior in process development
Calculated value; differs from POA intermediate
LogP Solubility Process Chemistry

Regulatory Documentation and DMF Support

This intermediate is supported by a dedicated Drug Master File (DMF) filed with the US FDA (DMF No. 033194) [1], which is a critical asset for pharmaceutical companies seeking to reference the material in their own regulatory submissions (e.g., ANDA, NDA).

Regulatory Support
Supporting evidence
US FDA DMF No. 033194 available
Streamlines regulatory submission for API manufacturers
DMF filing reduces user characterization burden
DMF Regulatory Compliance Pharmaceutical Quality

Applications of POB Intermediate


Late-Stage Coupling for API Synthesis

This is the primary and most critical application. The high chiral (up to 99.9% ee) and chemical (≥99.5%) purity of the POS-B grade intermediate directly supports the convergent synthesis of high-purity posaconazole API, as described in multiple process patents [1]. Its use minimizes the formation of difficult-to-remove diastereomeric impurities, thereby enhancing overall process yield and reducing the cost of goods.

Analytical Reference Standard for Impurity Profiling

As a known diastereomer-related compound of posaconazole , this material is essential for developing and validating stability-indicating HPLC methods. It serves as a reference standard to identify and quantify this specific process-related impurity or degradation product in posaconazole API and drug products, which is a regulatory requirement for quality control [1].

Comparative Process Development

The well-characterized physicochemical properties (e.g., iLOGP of 4.38) make this intermediate a valuable benchmark for developing and optimizing novel synthetic routes to posaconazole. Researchers can use it to compare the efficiency and impurity profiles of alternative coupling strategies or to study the impact of different reaction conditions on the stereochemical integrity of the final product.

Application
Selection Property
Validation Focus
Convergent API synthesis
Chiral purity consistency
Stereochemical integrity verification
Impurity profiling reference
Chiral impurity identification
HPLC method validation
Process development benchmark
Defined physicochemical profile
Comparative process analytics
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